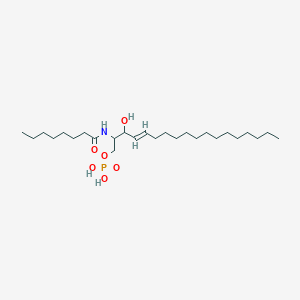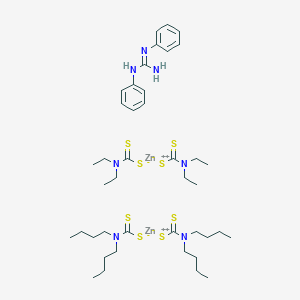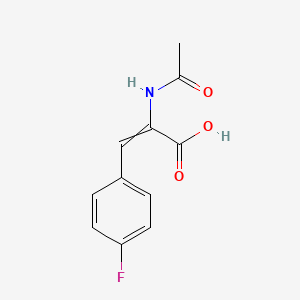
p-Fluoro-alpha-acetamidocinnamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Fluoro-alpha-acetamidocinnamic Acid (FACA) is a synthetic compound that has been widely studied for its numerous applications in science and research. This compound is a derivative of cinnamic acid, and it is used in various experiments, such as organic synthesis, polymer chemistry, and biochemistry. It can be used to modify the properties of other molecules and to create new compounds. FACA is a versatile compound that has many potential applications in the field of research.
Applications De Recherche Scientifique
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for the synthesis of complex molecules and has been applied to methoxy protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized from p-Fluoro-alpha-acetamidocinnamic Acid, show a wide range of biological activities. These include antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . The indole scaffold is a crucial component in many synthetic drug molecules, providing a valuable platform for treatment and high-affinity binding to multiple receptors .
Antiviral Activity
The compound’s derivatives have been reported to exhibit potent antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This highlights its potential use in developing new antiviral agents.
Synthesis of 3-Aminoindole Nucleosides
3-Aminoindole nucleosides, which can be derived from p-Fluoro-alpha-acetamidocinnamic Acid, have been synthesized and studied for their antiviral activity . These nucleosides are particularly interesting for their potential application in treating diseases caused by 2-acetamido-2-deoxy-D-glucose .
Suzuki–Miyaura Coupling
The boron moiety of the compound can be utilized in the Suzuki–Miyaura coupling , a pivotal reaction in organic synthesis for forming carbon-carbon bonds . This application is significant for the construction of various organic molecules, including pharmaceuticals and polymers.
Homologation and Cross-Coupling Reactions
p-Fluoro-alpha-acetamidocinnamic Acid can be involved in homologation and conjunctive cross-coupling reactions . These reactions are essential for extending carbon chains and creating new molecular frameworks, which are fundamental processes in medicinal chemistry and material science .
Radical-Polar Crossover Reactions
This compound can also be used in radical-polar crossover reactions , which are a class of transformations that combine radical and polar mechanisms to create complex molecules . This is particularly useful in the synthesis of natural products and pharmaceuticals.
Synthesis of Bioactive Aromatic Compounds
Finally, p-Fluoro-alpha-acetamidocinnamic Acid serves as a precursor in the synthesis of bioactive aromatic compounds containing the indole nucleus. These compounds have shown clinical and biological applications, making them of great interest in the development of new therapeutic agents .
Propriétés
IUPAC Name |
2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGHVJGHLGZANA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

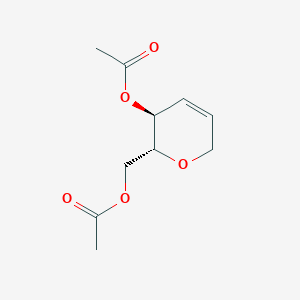

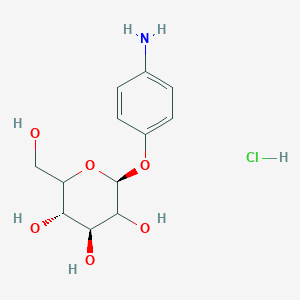

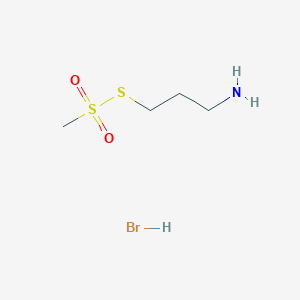
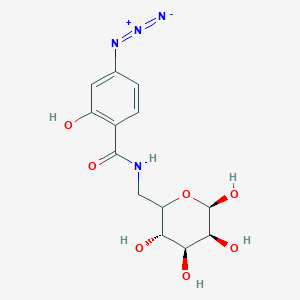


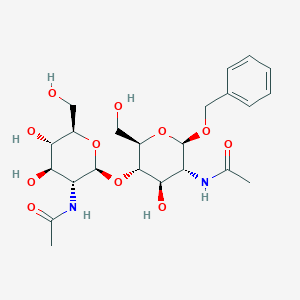
![(1R)-1-[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1141818.png)
![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)

